molecular formula C14H11FN2O B1523532 4-(Benzyloxy)-6-fluoro-1H-indazole CAS No. 1167056-42-9

4-(Benzyloxy)-6-fluoro-1H-indazole

Cat. No. B1523532
M. Wt: 242.25 g/mol
InChI Key: SXIXTDXCUTXRTQ-UHFFFAOYSA-N
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Description

The compound “4-(Benzyloxy)-6-fluoro-1H-indazole” belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a benzene fused to an azole ring . The benzyloxy group suggests that there is a benzyl group (a benzene ring attached to a CH2 group) connected to the molecule via an oxygen atom .


Synthesis Analysis

While specific synthesis methods for “4-(Benzyloxy)-6-fluoro-1H-indazole” are not available, similar compounds are often synthesized through condensation reactions of appropriate precursors . For instance, Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized through condensation reactions with various aminophenol derivatives .

Scientific Research Applications

1. Synthesis and Chemical Properties

Synthetic Routes and Characterization : A detailed study provided a synthesis route for 4-(Benzyloxy)-1H-indazole via a five-step reaction process starting from 2-methyl-3-nitrophenol. The study meticulously characterized the structure of the target compound through various analytical methods, showcasing its potential for further chemical and pharmacological studies (Tang Yan-feng, 2012).

2. Biological and Pharmacological Activities

Antimicrobial Activity : Benzoxazole derivatives, closely related to the structure of 4-(Benzyloxy)-6-fluoro-1H-indazole, were synthesized and evaluated for their antimicrobial activities. Some compounds demonstrated inhibitory effects against a wide range of microbes, suggesting potential antimicrobial applications for similarly structured compounds (B. F. Abdel-Wahab, H. Mohamed, G. Awad, 2014).

3. Applications in Material Science

Fluorescent Probes : Studies on benzoxazole and benzothiazole analogues demonstrated their applicability as fluorescent probes for sensing magnesium and zinc cations, as well as their sensitivity to pH changes. These findings highlight the potential of 4-(Benzyloxy)-6-fluoro-1H-indazole derivatives in developing new fluorescent materials for biological and environmental sensing applications (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001).

4. Antitumor and Anticancer Properties

Antitumor Benzothiazoles : Research into benzothiazole compounds, which share structural similarities with 4-(Benzyloxy)-6-fluoro-1H-indazole, has revealed potent and selective antitumor properties. These compounds have shown significant inhibitory activity against breast, lung, and colon cancer cell lines, indicating the potential for 4-(Benzyloxy)-6-fluoro-1H-indazole derivatives in cancer therapy (Catriona G Mortimer, G. Wells, Jean-Philippe Crochard, E. Stone, T. Bradshaw, M. Stevens, A. Westwell, 2006).

Future Directions

While specific future directions for “4-(Benzyloxy)-6-fluoro-1H-indazole” are not available, research into similar compounds often focuses on their potential therapeutic applications, such as their use as anticancer agents .

properties

IUPAC Name

6-fluoro-4-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-11-6-13-12(8-16-17-13)14(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIXTDXCUTXRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=NN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694648
Record name 4-(Benzyloxy)-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-6-fluoro-1H-indazole

CAS RN

1167056-42-9
Record name 4-(Benzyloxy)-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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